molecular formula C4H12ClNO3S B2532102 2-(2-Hydroxyethylsulfonimidoyl)ethanol;hydrochloride CAS No. 2413904-13-7

2-(2-Hydroxyethylsulfonimidoyl)ethanol;hydrochloride

Cat. No. B2532102
CAS RN: 2413904-13-7
M. Wt: 189.65
InChI Key: ZECCKHBNTBYKCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It could include its reactivity, the products formed, and the conditions required for the reactions .


Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties .

Scientific Research Applications

Green Chemistry and Solvent Extraction

  • Research on the extraction of alcohols from water using ionic liquids demonstrates the potential for energy-efficient separation processes, essential for biofuel production and pharmaceutical applications. Ionic liquids offer a promising alternative to traditional distillation, reducing energy consumption in separating alcohols like ethanol from aqueous solutions (Chapeaux et al., 2008).

Membrane Science for Separation Processes

  • The development of sulfonated polysulfone membranes for pervaporation demonstrates the significance of polymer chemistry in enhancing separation performance for dehydrating alcohol-water mixtures. This highlights the role of functionalized polymers in improving the efficiency of industrial separation processes (Chen et al., 2001).

Organic Synthesis and Catalysis

  • Studies on the synthesis of β-hydroxy sulfones via the reaction of hydrophilic epoxides with zinc sulfinates in aqueous media expand the toolbox for synthesizing sulfonated organic molecules, which have broad applications in drug development and materials science (Chumachenko & Sampson, 2006).

Environmental Remediation

  • Research on the efficient transformation of DDTs using persulfate activation by zero-valent iron nanoparticles provides insight into the removal of persistent organic pollutants. This underscores the importance of advanced oxidation processes in environmental cleanup efforts (Zhu et al., 2016).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems. It could include its targets, its effects on these targets, and its overall effect on the organism .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential hazards, and the precautions that need to be taken when handling it .

properties

IUPAC Name

2-(2-hydroxyethylsulfonimidoyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S.ClH/c5-9(8,3-1-6)4-2-7;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWFWJZHWJGUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=N)(=O)CCO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethylsulfonimidoyl)ethanol;hydrochloride

CAS RN

2413904-13-7
Record name bis(2-hydroxyethyl)(imino)-lambda6-sulfanone hydrochloride
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